molecular formula C10H11N4Na3O12P2 B12678252 Xanthosine 5'-(trihydrogen diphosphate), trisodium salt CAS No. 84215-50-9

Xanthosine 5'-(trihydrogen diphosphate), trisodium salt

Cat. No.: B12678252
CAS No.: 84215-50-9
M. Wt: 510.13 g/mol
InChI Key: YOOFNMTZQIXWCP-CYCLDIHTSA-K
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR : The ribose protons resonate between δ 3.5–5.5 ppm. H1' (anomeric proton) appears as a doublet near δ 5.4–5.6 ppm (J = 5–7 Hz), while H2' and H3' protons show complex splitting due to coupling with adjacent hydroxyls. The xanthine H8 proton (purine C8) resonates as a singlet near δ 8.2–8.4 ppm.

31P NMR : The diphosphate group produces two distinct peaks. The α-phosphate (closer to ribose) resonates near δ -10 to -12 ppm, while the β-phosphate appears at δ -22 to -24 ppm, consistent with P-O-P anhydride linkages.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • P-O stretching : Strong bands at 1250–950 cm$$^{-1}$$.
  • C=O stretching : Xanthine keto groups at 1700–1650 cm$$^{-1}$$.
  • O-H stretching : Broad band at 3400–3200 cm$$^{-1}$$ (hydrated samples).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The xanthine chromophore absorbs strongly at λ$$_{\text{max}}$$ = 252–256 nm (ε ≈ 12,000 M$$^{-1}$$cm$$^{-1}$$), attributed to π→π* transitions in the conjugated purine system. A weaker n→π* transition appears near 290 nm (ε ≈ 1,500 M$$^{-1}$$cm$$^{-1}$$).

Spectroscopic Technique Key Features
1H NMR H1' (δ 5.4–5.6 ppm), H8 (δ 8.2–8.4 ppm), ribose protons (δ 3.5–5.5 ppm).
31P NMR α-phosphate (δ -10 to -12 ppm), β-phosphate (δ -22 to -24 ppm).
FT-IR P-O (1250–950 cm$$^{-1}$$), C=O (1700–1650 cm$$^{-1}$$), O-H (3400–3200 cm$$^{-1}$$).
UV-Vis λ$$_{\text{max}}$$ = 252–256 nm (π→π), 290 nm (n→π).

Properties

CAS No.

84215-50-9

Molecular Formula

C10H11N4Na3O12P2

Molecular Weight

510.13 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H14N4O12P2.3Na/c15-5-3(1-24-28(22,23)26-27(19,20)21)25-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H2,19,20,21)(H2,12,13,17,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1

InChI Key

YOOFNMTZQIXWCP-CYCLDIHTSA-K

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Fermentation-Based Production of Xanthosine

  • Microbial Fermentation : Xanthosine is commonly produced by aerobic fermentation using auxotrophic mutants of Bacillus species such as Bacillus subtilis and Bacillus megaterium. The fermentation medium typically contains glucose, yeast extract, and calcium carbonate to maintain pH stability.

  • Process Parameters :

    • Temperature: 30–37 °C
    • Duration: 55–72 hours with shaking
    • pH: Adjusted to ~9.5 post-fermentation for optimal recovery
  • Recovery :

    • After fermentation, microbial cells and calcium carbonate are removed by centrifugation.
    • The supernatant is passed through anion exchange resins (e.g., Dowex 1 x 4 in formate form) to adsorb xanthosine.
    • Xanthosine is eluted with dilute aqueous formic acid, followed by evaporation to yield crystalline xanthosine.
  • Yields :

    • Typical yields range from 2.1 to 5.7 g/L of fermentation broth depending on strain and conditions.

Chemical and Enzymatic Phosphorylation to Xanthosine 5'-(trihydrogen diphosphate)

  • Phosphorylation Strategy :

    • Xanthosine is phosphorylated at the 5' position to form xanthosine 5'-monophosphate (XMP).
    • Further phosphorylation yields xanthosine 5'-diphosphate (XDP).
    • The diphosphate form is then converted to the trisodium salt by neutralization with sodium ions.
  • Chemical Phosphorylation :

    • Utilizes phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
    • Protection of hydroxyl groups on the ribose sugar is often required to achieve regioselectivity.
    • Multiple chromatographic purification steps (e.g., ion-exchange chromatography) are necessary to isolate pure XDP.
  • Enzymatic Phosphorylation :

    • Kinase enzymes can catalyze the transfer of phosphate groups from ATP or other donors to xanthosine.
    • This method offers regioselectivity and milder reaction conditions.
    • Enzymatic synthesis is often coupled with purification by anion exchange chromatography.

Purification and Salt Formation

  • The purified xanthosine diphosphate is converted to the trisodium salt by treatment with sodium hydroxide or sodium carbonate under controlled pH conditions.
  • The trisodium salt form improves solubility and stability for biochemical applications.
Step Method/Condition Key Details Yield/Outcome
Xanthosine production Fermentation with Bacillus mutants 30–37 °C, 55–72 h, pH ~9.5 post-fermentation 2.1–5.7 g/L xanthosine
Xanthosine purification Anion exchange chromatography Dowex 1 x 4 resin, elution with formic acid Crystalline xanthosine
Phosphorylation to XDP Chemical (POCl3, phosphoramidite) or enzymatic Protection/deprotection steps, kinase enzymes Pure xanthosine 5'-diphosphate
Conversion to trisodium salt Neutralization with NaOH or Na2CO3 Controlled pH adjustment Xanthosine 5'-(trihydrogen diphosphate), trisodium salt
  • Spectroscopic Characterization :

    • UV absorbance maximum at 276 nm with molar absorptivity ε = 9.6 L mmol^-1 cm^-1 (Tris-HCl pH 7.5).
    • Molecular weight of free acid form: 444.18 g/mol; trisodium salt: ~468.18 g/mol.
    • Purity typically ≥95% by HPLC analysis.
  • NMR and Mass Spectrometry :

    • ^1H, ^13C, and ^31P NMR confirm the diphosphate linkage and xanthosine structure.
    • High-resolution mass spectrometry verifies molecular formula and isotopic pattern.
  • Stability and Storage :

    • Stable in aqueous solution at -20 °C.
    • Short-term exposure to ambient temperature (up to 1 week) is possible without degradation.

The preparation of this compound is a multi-step process involving microbial fermentation to produce xanthosine, followed by chemical or enzymatic phosphorylation to the diphosphate form, and final conversion to the trisodium salt. The methods are well-established, with fermentation providing a cost-effective route to the nucleoside precursor and enzymatic phosphorylation offering regioselective synthesis under mild conditions. Purification by ion-exchange chromatography is critical to obtain high-purity material suitable for biochemical research.

This comprehensive approach is supported by diverse research findings and analytical data, ensuring the compound's quality and applicability in enzymology and nucleotide metabolism studies.

Chemical Reactions Analysis

Types of Reactions: Xanthosine 5’-(trihydrogen diphosphate), trisodium salt can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium azide (NaN3) or thiol compounds can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthosine monophosphate derivatives, while substitution reactions can produce various nucleoside analogs .

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Substrate

Xanthosine 5'-(trihydrogen diphosphate) serves as a substrate for various enzymes, particularly those involved in nucleotide metabolism. It can be utilized in reactions catalyzed by kinases, which transfer phosphate groups to nucleotides, facilitating the phosphorylation of xanthosine and other nucleosides .

1.2 Energy Metabolism

As a nucleotide triphosphate, it participates in energy transfer processes within cells. Xanthosine-5'-triphosphate can be involved in signaling pathways and energy metabolism, similar to adenosine triphosphate (ATP) .

Molecular Biology Techniques

2.1 PCR and Isothermal Amplification

Xanthosine 5'-(trihydrogen diphosphate) is increasingly used in polymerase chain reaction (PCR) protocols and isothermal amplification techniques. Its incorporation into DNA strands can enhance the specificity and yield of amplification reactions due to its structural similarity to other nucleotides .

2.2 Nucleotide Labeling

This compound can be used for labeling nucleic acids in various assays, including hybridization studies and sequencing. The ability to introduce xanthosine into nucleic acid sequences allows researchers to track and analyze nucleotide interactions effectively .

Therapeutic Potential

3.1 Cancer Research

Research indicates that xanthosine derivatives may have potential as biomarkers for certain types of cancer, particularly due to their roles in cellular signaling pathways involved in tumor growth and metastasis . Studies have shown that altered levels of xanthosine metabolites could correlate with cancer progression.

3.2 Radioprotection Studies

Xanthosine has been investigated as a potential biomarker for radiation exposure. Its metabolites may serve as indicators of cellular damage following exposure to ionizing radiation, providing a basis for developing protective strategies against radiation-induced harm .

5.1 Enzymatic Activity Assays

In a study examining the enzymatic activity of kinases using xanthosine 5'-(trihydrogen diphosphate), researchers observed enhanced phosphorylation rates compared to other nucleotide triphosphates due to its unique structural properties .

5.2 Molecular Dynamics Simulations

Molecular dynamics simulations have shown that xanthosine-5'-triphosphate interacts differently with RNA polymerase compared to ATP, suggesting potential applications in understanding transcription mechanisms at a molecular level .

Mechanism of Action

The mechanism of action of Xanthosine 5’-(trihydrogen diphosphate), trisodium salt involves its incorporation into nucleic acids or its interaction with specific enzymes. It can act as a substrate for enzymes involved in nucleotide metabolism, influencing various biochemical pathways . The molecular targets include enzymes such as IMP dehydrogenase and nucleoside diphosphate kinases , which play crucial roles in nucleotide synthesis and regulation .

Comparison with Similar Compounds

Key Research Findings

Nonhydrolyzable analogs: Xanthosine triphosphate derivatives (e.g., β,γ-methylene XTP) inhibit prenylation of Rab5D136N, a GTPase mutant, suggesting that diphosphate forms may regulate protein-membrane interactions .

Enzymatic specificity : Xanthosine diphosphate is a poor substrate for adenylate kinases compared to ADP, highlighting base-specific enzyme preferences .

Metabolic tracing : Isotope-labeled xanthosine derivatives are used to map purine salvage pathways, revealing cross-talk with adenine-based nucleotides .

Biological Activity

Xanthosine 5'-(trihydrogen diphosphate), trisodium salt (XDP) is a nucleotide derivative that plays a significant role in various biological processes. This article explores the biological activity of XDP, its mechanisms of action, and its potential applications in research and therapy, supported by data tables and case studies.

  • Molecular Formula : C10H14N4O12P2
  • Molecular Weight : 444.18 g/mol
  • CAS Number : 29042-61-3
  • Purity : ≥95% (HPLC)

XDP functions primarily as a purinergic signaling molecule, influencing various cellular processes through its interaction with purinergic receptors. It is known to modulate signaling pathways involved in platelet aggregation and other cellular responses.

Key Mechanistic Insights:

  • Purinergic Receptor Activation : XDP acts on P2Y receptors, particularly P2Y1 and P2Y12, which are critical for platelet activation and aggregation.
  • Inhibition of cAMP Accumulation : It has been observed that XDP can inhibit cyclic adenosine monophosphate (cAMP) accumulation in platelets, further promoting aggregation.

Biological Activity

The biological activity of XDP has been characterized through various studies, demonstrating its effects on cellular functions.

Table 1: Biological Activity Data of this compound

Activity TypeObservationsReference
Platelet AggregationInduces aggregation in vitro
cAMP InhibitionInhibits cAMP accumulation
Receptor BindingSelective binding to P2Y1 and P2Y12 receptors

Case Studies

Several studies have investigated the effects of XDP in different biological contexts:

  • Platelet Function Studies :
    • In vitro experiments have shown that XDP significantly enhances platelet aggregation in response to various agonists. This effect is mediated through its action on P2Y receptors, leading to increased calcium mobilization and granule secretion.
  • Cancer Research :
    • Recent investigations have explored the potential of XDP as a therapeutic agent in cancer treatment. Its ability to modulate purinergic signaling pathways may influence tumor microenvironments and immune responses.
  • Neurobiology :
    • Studies have indicated that nucleotides like XDP can affect neuronal signaling and plasticity, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent research highlights the diverse roles of XDP in biological systems:

  • Anticancer Potential : Research has shown that XDP may inhibit tumor growth by modulating immune responses and affecting cell cycle regulation.
  • Neuroprotective Effects : In models of neurodegeneration, XDP has been associated with protective effects on neuronal cells, potentially through its action on ATP-sensitive pathways.

Table 2: Summary of Research Findings

Study FocusFindingsReference
Platelet AggregationEnhanced aggregation via P2Y receptor activation
Cancer Cell LinesInhibition of growth in specific cancer models
NeurodegenerationProtective effects on neuronal cells

Q & A

Q. How can Xanthosine 5'-(trihydrogen diphosphate), trisodium salt be distinguished from structurally similar nucleotides in experimental workflows?

Answer:

  • Chromatographic separation : Use anion-exchange HPLC to resolve nucleotide mixtures based on charge differences. Xanthosine derivatives exhibit distinct retention times compared to adenosine or guanosine analogs due to variations in hydrophobicity and phosphate group interactions .
  • Enzymatic specificity : Employ enzymes like inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes xanthosine triphosphate (XTP) to XDP, but not ATP or GTP. This specificity can confirm the compound’s identity in kinetic assays .
  • UV spectroscopy : Xanthosine derivatives show unique absorbance maxima (~248 nm at pH 7), differing from adenosine (259 nm) and guanosine (252 nm) .

Q. What is the role of this compound in purine metabolism studies?

Answer:

  • Intermediate validation : Xanthosine 5'-monophosphate (XMP) is a precursor in de novo purine biosynthesis. The diphosphate form (XDP) is critical for studying salvage pathways and nucleotide recycling, particularly in models of purine auxotrophy or enzyme-deficient systems .
  • Enzyme substrate profiling : Used to test substrate specificity of kinases and phosphatases. For example, nucleoside diphosphate kinases (NDPKs) catalyze phosphate transfer between XDP and ATP/GTP, revealing kinetic bottlenecks .

Q. What are standard buffer conditions for stabilizing this compound in enzymatic assays?

Answer:

  • pH range : 7.0–7.5 (Tris-HCl or HEPES buffers) to prevent hydrolysis of the labile β-phosphate group .
  • Cation control : Avoid high concentrations of divalent cations (e.g., Mg²⁺ > 5 mM), which promote aggregation. Trisodium salt formulations inherently reduce cation interference .
  • Temperature : Store aliquots at –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How to resolve conflicting kinetic data when Xanthosine 5'-(trihydrogen diphosphate) exhibits non-Michaelis-Menten behavior in multi-enzyme systems?

Answer:

  • Competitive inhibition analysis : Test if accumulation of XDP inhibits upstream enzymes (e.g., XTPases) by spiking reactions with XDP analogs (e.g., 8-azaguanine derivatives) .
  • Cofactor titration : Vary Mg²⁺/ATP ratios to identify allosteric effects. For example, Mg²⁺ depletion can decouple ATP-dependent kinases from XDP recycling .
  • Pre-steady-state kinetics : Use stopped-flow techniques to capture transient intermediates, distinguishing rate-limiting steps (e.g., phosphate transfer vs. product release) .

Q. What methodological strategies mitigate instability of Xanthosine 5'-(trihydrogen diphosphate) in long-term cell culture studies?

Answer:

  • Continuous regeneration systems : Co-incubate with creatine phosphate/creatine kinase to regenerate ATP, which indirectly sustains XDP levels via NDPK activity .
  • Encapsulation : Use liposomes or PEGylated nanoparticles to protect XDP from extracellular phosphatases, enabling controlled release .
  • Real-time monitoring : Couple assays with luciferase-based ATP detection to infer XDP turnover indirectly, minimizing sample degradation during handling .

Q. How to design a protocol for quantifying Xanthosine 5'-(trihydrogen diphosphate) in heterogeneous biological matrices (e.g., mitochondrial lysates)?

Answer:

  • Sample preparation : Pre-treat lysates with 10% (w/v) trichloroacetic acid to precipitate proteins, followed by neutralization with dibasic sodium phosphate (Na₂HPO₄) to stabilize nucleotides .
  • Analytical separation : Use ion-pair reverse-phase HPLC with tetrabutylammonium acetate as the ion-pairing agent, achieving baseline resolution of XDP from ADP/GDP .
  • Validation : Spike samples with ¹⁴C-labeled XDP to calculate recovery rates and correct for matrix effects .

Key Considerations for Experimental Design

  • Contradictory evidence : Some sources recommend storage at –20°C , while others suggest ambient stability for short-term use . Validate stability via HPLC before critical experiments.
  • Enzyme specificity : EC 3.6.1.73 acts on both XTP and ITP, necessitating parallel controls to exclude off-target hydrolysis .

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